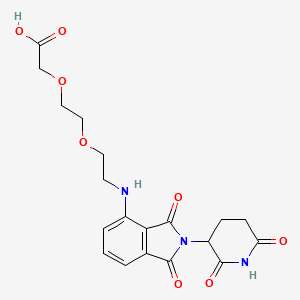

Pomalidomide-PEG2-acetic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C19H21N3O8 |

|---|---|

Peso molecular |

419.4 g/mol |

Nombre IUPAC |

2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C19H21N3O8/c23-14-5-4-13(17(26)21-14)22-18(27)11-2-1-3-12(16(11)19(22)28)20-6-7-29-8-9-30-10-15(24)25/h1-3,13,20H,4-10H2,(H,24,25)(H,21,23,26) |

Clave InChI |

CEMIVVHSBQBALX-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Pomalidomide-PEG2-acetic acid: An In-depth Technical Guide to its Properties as an E3 Ligase Ligand for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide, a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on Pomalidomide-PEG2-acetic acid, a derivative that incorporates a two-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This functionalization provides a crucial building block for the synthesis of PROTACs, enabling the conjugation of a target protein binder. While specific quantitative data for this compound is not extensively available in the public domain, this document will provide a comprehensive overview of the well-established properties of pomalidomide as a CRBN ligand, the critical role of the PEG linker in PROTAC design, and detailed experimental protocols for the characterization of PROTACs synthesized using this E3 ligase ligand-linker conjugate.

Introduction to Pomalidomide and PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins.[1][2] A PROTAC consists of three components: a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]

Pomalidomide is a second-generation immunomodulatory drug (IMiD) that has been repurposed as a highly effective E3 ligase ligand for PROTACs. It binds with high affinity to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This interaction is leveraged in PROTAC design to recruit the CRBN E3 ligase to a specific protein of interest for targeted degradation. The amino group on the phthalimide ring of pomalidomide provides a convenient attachment point for the linker, allowing for the synthesis of a diverse range of PROTAC molecules.[3]

This compound: Structure and Function

This compound is a conjugate molecule comprising three key features:

-

Pomalidomide: The core E3 ligase ligand that binds to CRBN.

-

PEG2 Linker: A two-unit polyethylene glycol chain. PEG linkers are commonly used in PROTAC design to enhance solubility and provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4]

-

Acetic Acid: A terminal carboxylic acid group that serves as a versatile chemical handle for conjugation to a target protein ligand, typically through an amide bond formation.

The structure of this compound is designed to streamline the synthesis of PROTACs. The carboxylic acid moiety allows for straightforward coupling reactions with amine-functionalized target protein binders.

Quantitative Data: Pomalidomide as a CRBN Ligand

Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| Pomalidomide | ~157 nM | Competitive Titration | Not specified in search results |

Note: The binding affinity of the final PROTAC molecule to CRBN can be influenced by the attached linker and target protein ligand.

The Role of the PEG Linker in PROTAC Efficacy

The linker is a critical determinant of a PROTAC's degradation efficacy.[1] Its length, composition, and attachment point can significantly impact the stability of the ternary complex and the overall degradation activity. PEG linkers, such as the PEG2 moiety in this compound, are frequently employed due to their ability to improve the solubility and permeability of the resulting PROTAC.[4]

The following table provides illustrative data from published studies on other pomalidomide-based PROTACs, demonstrating the influence of linker composition on degradation potency (DC50) and maximal degradation (Dmax).

Table 2: Illustrative Degradation Performance of Pomalidomide-Based PROTACs with Different Linkers

| PROTAC Name | Target Protein | Linker Type | DC50 | Dmax | Cell Line | Reference |

| ARV-771 | BRD4 | PEG linker | ~1.8 nM | >95% | MV4;11 | [3] |

| ARV-825 | BRD4 | PEG linker | <1 nM | >95% | RS4;11 | [3] |

| MT-809 | BTK | Not Specified | 11.6 nM | Not Specified | Not Specified | [5] |

Disclaimer: The data in Table 2 is for illustrative purposes only and is derived from PROTACs with different target ligands and linker configurations than a PROTAC synthesized directly from this compound. The performance of any specific PROTAC must be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for key experiments required to characterize the properties of a PROTAC synthesized using this compound.

PROTAC Synthesis via Amide Coupling

This protocol describes the general procedure for conjugating this compound to an amine-containing target protein ligand.

Diagram 1: PROTAC Synthesis Workflow

Caption: General workflow for PROTAC synthesis using this compound.

Materials:

-

This compound

-

Amine-functionalized target protein ligand

-

Amide coupling reagents (e.g., HATU, HOBt, EDCI)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Reaction vessel and magnetic stirrer

-

HPLC for purification

Procedure:

-

Dissolve this compound (1.0 equivalent) and the amine-functionalized target protein ligand (1.0-1.2 equivalents) in anhydrous DMF.

-

Add the amide coupling reagents (e.g., HATU, 1.2 equivalents; HOBt, 1.2 equivalents) to the solution.

-

Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

-

Characterize the final product by 1H NMR, 13C NMR, and HRMS.

Cereblon (CRBN) Engagement Assay (NanoBRET™)

This protocol outlines a method to measure the binding of the synthesized PROTAC to CRBN within living cells.

Diagram 2: NanoBRET™ CRBN Engagement Assay Principle

Caption: Principle of the NanoBRET™ assay for measuring CRBN target engagement.

Materials:

-

HEK293 cells

-

NanoLuc®-CRBN fusion vector

-

Fluorescent CRBN tracer

-

NanoBRET™ substrate

-

Synthesized PROTAC

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well assay plates

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-CRBN fusion vector and seed them into a 96-well plate.

-

Incubate the cells for 24 hours.

-

Prepare serial dilutions of the synthesized PROTAC in Opti-MEM®.

-

Add the PROTAC dilutions to the cells.

-

Add the fluorescent CRBN tracer to the wells.

-

Add the NanoBRET™ substrate to all wells.

-

Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (tracer).

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Target Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.

Diagram 3: Western Blot Workflow for Protein Degradation

Caption: Step-by-step workflow for assessing protein degradation via Western Blot.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to the loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

This compound is a valuable, ready-to-use building block for the synthesis of CRBN-recruiting PROTACs. Its pomalidomide core ensures potent engagement of the E3 ligase, while the PEG2 linker offers favorable physicochemical properties. The terminal carboxylic acid provides a straightforward handle for conjugation to a wide array of target-binding ligands. While the precise quantitative characteristics of PROTACs derived from this specific linker must be empirically determined, the established high-affinity of pomalidomide for CRBN, coupled with the proven utility of PEG linkers, makes this compound a highly promising tool for the development of novel protein degraders. The experimental protocols provided herein offer a robust framework for the synthesis and comprehensive characterization of these next-generation therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-PEG2-acetic acid: A Technical Guide for Researchers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-PEG2-acetic acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate specific disease-causing proteins. This heterobifunctional molecule consists of three key components: the pomalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase; a di-ethylene glycol (PEG2) linker; and a terminal acetic acid group for conjugation to a target protein ligand.[1][2][3] This guide provides an in-depth overview of the structure, chemical properties, and application of this compound in the synthesis and functional validation of PROTACs.

Structure and Chemical Properties

This compound is a conjugate of the E3 ligase ligand pomalidomide and a PEG2 linker with a terminal carboxylic acid. This structure is specifically designed for the straightforward synthesis of PROTACs through the formation of a stable amide bond with an amine-functionalized protein of interest (POI) ligand.[1][2][3]

Structure:

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁N₃O₈ | [1][3] |

| Molecular Weight | 419.39 g/mol | [1] |

| CAS Number | 2143097-05-4 | [1][2] |

| Appearance | Light yellow to yellow solid | [1][4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Synthesis of this compound

Proposed Synthetic Workflow

Experimental Protocols

Synthesis of Pomalidomide-PEG2-tert-butyl ester

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-thalidomide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Reagents: To the stirred solution, add tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield Pomalidomide-PEG2-tert-butyl ester.

Hydrolysis to this compound

-

Deprotection: Dissolve the Pomalidomide-PEG2-tert-butyl ester (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude this compound can then be purified.

-

Purification: Purify the final product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain highly pure this compound.

Application in PROTAC Synthesis

This compound is primarily used to synthesize PROTACs by forming an amide bond with a primary or secondary amine on the target protein ligand.

PROTAC Synthesis Workflow

Amide Coupling Protocol

-

Reaction Setup: In a dry vial under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Activation: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the amine-containing protein ligand (1.0-1.2 eq) to the activated mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the crude PROTAC using preparative RP-HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action and Signaling Pathway

PROTACs synthesized from this compound function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The pomalidomide moiety binds to CRBN, bringing the E3 ligase complex into close proximity with the target protein, which is bound by the other ligand of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC-Mediated Protein Degradation Pathway

Functional Validation of PROTACs

The efficacy of a newly synthesized PROTAC must be evaluated through a series of cellular assays.

Experimental Workflow for PROTAC Validation

Western Blotting for DC₅₀ and Dₘₐₓ Determination

-

Cell Culture and Treatment: Plate the desired cell line and allow for adherence. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein and a loading control (e.g., β-actin).

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).

Quantitative Data for Exemplary Pomalidomide-Based PROTACs

The following table provides examples of degradation data for PROTACs developed using pomalidomide as the E3 ligase ligand, demonstrating the potential efficacy of this class of molecules. Note that these examples do not necessarily use the this compound linker but serve as a reference for expected performance.

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Compound 16 | EGFRWT | A549 | 32.9 | >90 | [5] |

| ZQ-23 | HDAC8 | - | 147 | 93 | [6] |

| RC-2 | BTK | Mino | - | >90 | [7] |

| NC-1 | BTK | Mino | 2.2 | 97 | [7] |

Conclusion

This compound is a versatile and valuable tool for the development of PROTACs. Its structure allows for efficient and straightforward conjugation to a wide variety of protein ligands, and the incorporated PEG linker can improve the physicochemical properties of the resulting PROTAC. This technical guide provides a comprehensive overview of its properties, synthesis, and application, serving as a resource for researchers in the field of targeted protein degradation.

References

- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pomalidomide(19171-19-8) 1H NMR [m.chemicalbook.com]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide: A Technical Guide to its Core Role in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD), a chemical analog of thalidomide, with significant therapeutic application in treating multiple myeloma. Its mechanism of action is centered on its function as a "molecular glue," a pioneering concept in the field of targeted protein degradation (TPD). Unlike traditional inhibitors that block a protein's function, pomalidomide hijacks the cell's own ubiquitin-proteasome system to induce the selective degradation of specific target proteins. This technical guide provides an in-depth overview of pomalidomide's mechanism, its role in modulating E3 ubiquitin ligase specificity, the downstream cellular consequences, and its foundational application in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: A Molecular Glue for the Ubiquitin-Proteasome System

Pomalidomide functions by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). CRBN is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), which is responsible for marking substrate proteins with ubiquitin for subsequent degradation by the 26S proteasome.

The binding of pomalidomide to a specific pocket in CRBN induces a conformational change in the substrate-binding surface. This altered surface gains the ability to recognize and bind proteins that are not endogenous substrates of CRBN. These newly recruited proteins are termed "neosubstrates." The primary neosubstrates for pomalidomide-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

Once Ikaros and Aiolos are brought into proximity with the E3 ligase complex, they are polyubiquitinated. This ubiquitination serves as a molecular tag, marking them for recognition and degradation by the proteasome, effectively eliminating them from the cell.[1][2][3] This targeted degradation is the primary driver of pomalidomide's therapeutic effects.[4][5]

Caption: Pomalidomide acts as a molecular glue, binding CRBN to recruit IKZF1/3 for degradation.

Downstream Signaling Pathways

The degradation of Ikaros and Aiolos initiates a cascade of downstream events that account for pomalidomide's anti-myeloma and immunomodulatory activities.

-

Anti-proliferative Effects: Ikaros and Aiolos are critical for the survival and proliferation of multiple myeloma cells.[5] Their degradation leads to the sequential downregulation of key oncogenic transcription factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[6] The loss of these factors induces cell cycle arrest and apoptosis in malignant plasma cells.

-

Immunomodulatory Effects: In T-cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[4] Their degradation removes this repression, leading to increased IL-2 production.[4] This, in turn, co-stimulates T-cells and enhances the cytotoxic activity of Natural Killer (NK) cells, contributing to a more robust anti-tumor immune response.[1]

Caption: Downstream effects of pomalidomide-induced IKZF1/3 degradation in different cell types.

Quantitative Data

The efficacy of pomalidomide is underpinned by its binding affinity to CRBN and its efficiency in inducing the degradation of its neosubstrates.

Table 1: Pomalidomide Binding Affinity for Cereblon (CRBN)

| Compound | Binding Constant (Kd) | Binding Constant (IC50) | Assay Method / Context |

| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | Competitive Titration, TR-FRET, Cellular Extracts |

| Lenalidomide | ~178 nM | ~1.5 µM - 2 µM | Competitive Titration, TR-FRET, Cellular Extracts |

| Thalidomide | ~250 nM | >10 µM | Competitive Titration, TR-FRET, Cellular Extracts |

Note: Affinity values can vary based on the specific assay conditions and protein constructs used.

Table 2: Pomalidomide-Induced Neosubstrate Degradation

| Neosubstrate | Degradation Metric (DC50) | Max Degradation (Dmax) | Cell Line / Context |

| Aiolos (IKZF3) | 8.7 nM | >95% | MM-1S Cells |

| Ikaros (IKZF1) | Concentration-dependent | Not specified | U266 Cells, Primary T-Cells |

Note: Pomalidomide induces robust, concentration- and time-dependent degradation of Ikaros and Aiolos, with effects observable within hours of treatment.[6]

Role in PROTAC Development

The ability of pomalidomide to recruit the CRBN E3 ligase has made it a cornerstone molecule in the development of PROTACs. A PROTAC is a heterobifunctional molecule with three components:

-

A ligand for an E3 ligase (e.g., pomalidomide).

-

A ligand for a Protein of Interest (POI) , the target for degradation.

-

A chemical linker connecting the two ligands.

In this context, the pomalidomide moiety serves as the "handle" that hijacks the CRL4-CRBN complex. The other end of the PROTAC binds to the target protein, bringing it into close proximity to the E3 ligase. This induced proximity leads to the target's ubiquitination and degradation, a mechanism that can be applied to a vast range of disease-causing proteins previously considered "undruggable."[7]

Caption: Logical relationship of pomalidomide as an E3 ligase handle in a PROTAC molecule.

Experimental Protocols

Protocol 1: Cereblon Binding Assay (Competitive TR-FRET)

Principle: This homogeneous, competitive assay measures the ability of a test compound (e.g., pomalidomide) to displace a fluorescently-labeled tracer (e.g., Thalidomide-Red) from a recombinant GST-tagged CRBN protein. Binding of an anti-GST antibody labeled with a FRET donor (Europium cryptate) and the tracer to CRBN brings the donor and acceptor into proximity, generating a FRET signal. A competing compound will disrupt this interaction, causing a loss of signal.[8][9]

Materials:

-

Recombinant human GST-tagged CRBN protein.

-

Anti-GST antibody labeled with Europium cryptate (donor).

-

Thalidomide-Red (or similar fluorescent ligand) (acceptor).

-

Test compounds (e.g., pomalidomide) serially diluted.

-

Assay buffer.

-

Low-volume 384-well white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Dispense 2 µL of serially diluted test compound or vehicle control into the wells of a 384-well plate.

-

Add 4 µL of GST-CRBN protein solution to each well.

-

Prepare a detection mix containing the anti-GST-Europium cryptate antibody and the Thalidomide-Red tracer in assay buffer.

-

Dispense 4 µL of the detection mix into each well.

-

Incubate the plate at room temperature for 60-90 minutes, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

Data Analysis:

-

Calculate the ratio of acceptor/donor fluorescence signals.

-

Plot the HTRF ratio against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.

Protocol 2: Protein Degradation Assay (Western Blot)

Principle: Western blotting is used to quantify the reduction in the level of a target protein (e.g., Ikaros, Aiolos) in cells following treatment with a degrader. Protein lysates are separated by size, transferred to a membrane, and probed with specific antibodies.[10]

Materials:

-

Cell line of interest (e.g., MM.1S, U266).

-

Pomalidomide or pomalidomide-based PROTAC.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer buffer/equipment.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Ikaros, anti-Aiolos, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and treat with a dose-range of pomalidomide (or vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape and collect the lysate.

-

Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[11]

-

SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and loading dye. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until separation is achieved.[10]

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody against the target protein (e.g., anti-Ikaros) overnight at 4°C. Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

-

Loading Control: Strip and re-probe the membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

Data Analysis:

-

Use densitometry software to quantify the band intensity for the target protein and the loading control in each lane.

-

Normalize the target protein intensity to its corresponding loading control intensity.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the drug concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Caption: Standard experimental workflow for a Western Blot-based protein degradation assay.

Protocol 3: In-Cell Ubiquitination Assay (Immunoprecipitation)

Principle: This assay confirms that the pomalidomide-induced degradation of a neosubstrate is mediated by the ubiquitin-proteasome system. The neosubstrate is immunoprecipitated from cell lysates, and the captured protein is then probed by Western blot for the presence of ubiquitin, which appears as a high-molecular-weight smear.[12]

Materials:

-

All materials for Protocol 2.

-

Proteasome inhibitor (e.g., MG132).

-

Denaturing Lysis Buffer (containing 1% SDS) and Dilution Buffer.

-

Primary antibody for immunoprecipitation (e.g., anti-Ikaros).

-

Protein A/G agarose beads.

-

Primary antibody for detection (e.g., anti-Ubiquitin).

Procedure:

-

Cell Treatment: Treat cells with pomalidomide. Include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours) before pomalidomide addition. This will "trap" ubiquitinated proteins by preventing their degradation.

-

Lysis: Lyse cells in Denaturing Lysis Buffer to dissociate protein complexes. Boil and sonicate to ensure complete lysis.

-

Dilution & IP: Dilute the lysate 1:10 with Dilution Buffer to reduce the SDS concentration. Incubate the lysate with an anti-Ikaros antibody overnight at 4°C.

-

Bead Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-3 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blot: Perform Western blotting on the eluted samples as described in Protocol 2.

-

Detection: Probe the membrane with an anti-Ubiquitin antibody. A high-molecular-weight smear or ladder of bands above the unmodified Ikaros band indicates polyubiquitination. The membrane can be stripped and re-probed with an anti-Ikaros antibody to confirm the identity of the immunoprecipitated protein.

Data Analysis:

-

Compare the intensity of the ubiquitin smear between the vehicle, pomalidomide-treated, and pomalidomide + MG132-treated samples. A significant increase in the ubiquitin signal in the pomalidomide-treated groups (especially with MG132) confirms drug-dependent ubiquitination of the target.

Conclusion

Pomalidomide's role as a molecular glue that redirects the CRL4-CRBN E3 ligase to degrade neosubstrates Ikaros and Aiolos has fundamentally advanced our understanding of targeted protein degradation. This mechanism not only explains its potent anti-myeloma and immunomodulatory effects but has also provided a validated E3 ligase handle that is now widely exploited in the design of PROTACs. The principles and protocols outlined in this guide provide a framework for researchers to investigate, quantify, and leverage the power of pomalidomide-based targeted protein degradation in drug discovery and development.

References

- 1. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induced protein degradation for therapeutics: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. revvity.com [revvity.com]

- 9. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]

- 10. benchchem.com [benchchem.com]

- 11. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 12. benchchem.com [benchchem.com]

The Strategic Role of the PEG2 Linker in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the various linker types, polyethylene glycol (PEG) linkers, and specifically the short PEG2 variant, have garnered significant attention for their ability to impart favorable properties. This technical guide provides a comprehensive overview of the PEG2 linker in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows.

Core Principles of the PEG2 Linker in PROTACs

A PEG2 linker consists of two ethylene glycol units, offering a balance of flexibility and hydrophilicity. This seemingly simple structure plays a multifaceted role in optimizing PROTAC performance.

Physicochemical Properties: The inclusion of a PEG2 linker can significantly enhance the aqueous solubility of a PROTAC, a crucial factor for improving handling, formulation, and oral absorption.[1] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[1] This can lead to a reduction in the calculated logP (cLogP) and an increase in the topological polar surface area (TPSA), as illustrated in the tables below. While increased hydrophilicity can sometimes negatively impact passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can shield their polar surface area, facilitating cell entry.[1]

Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a non-productive complex. The defined length of the PEG2 linker can provide the optimal distance and orientation between the POI and the E3 ligase for efficient ubiquitination.

Quantitative Data on PEG Linker Length and PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[1]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PROTAC A | Alkyl | 25 | >90 | 1.5 |

| PROTAC B | PEG2 | 15 | >95 | 1.2 |

| PROTAC C | PEG4 | 30 | >90 | 0.8 |

| PROTAC D | PEG6 | 50 | ~85 | 0.5 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

References

Pomalidomide-PEG2-Acetic Acid: An In-Depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-PEG2-acetic acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, it incorporates the pomalidomide moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a polyethylene glycol (PEG) linker terminating in a carboxylic acid. This functional handle allows for conjugation to a target protein ligand, forming a complete PROTAC molecule. The physicochemical properties of this linker-ligand conjugate, specifically its solubility and stability, are critical determinants of the final PROTAC's developability, influencing its formulation, bioavailability, and overall therapeutic efficacy.

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound. Due to the limited public availability of specific quantitative data for this particular conjugate, this guide also leverages information on the parent compound, pomalidomide, and general principles of PROTAC analysis to provide a thorough understanding for researchers in the field.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N₃O₈ | [1][2] |

| Molecular Weight | 419.39 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| CAS Number | 2143097-05-4 | [1][2] |

Solubility

The solubility of this compound is a crucial parameter for its handling, formulation, and in vitro/in vivo performance. The introduction of the hydrophilic PEG2-acetic acid linker is intended to improve upon the poor aqueous solubility of the parent pomalidomide molecule.[3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain, some information has been reported by commercial suppliers. The table below summarizes the available data and provides context with data for the parent compound, pomalidomide.

| Solvent | This compound Solubility | Pomalidomide Solubility |

| DMSO | 100 mg/mL (238.44 mM) | ~15-54 mg/mL |

| Dimethylformamide (DMF) | Data not available | ~10 mg/mL |

| Ethanol | Data not available | Insoluble |

| Water | Data not available | Insoluble (~0.01 mg/mL) |

| PBS (pH 7.2) with 1:6 DMSO | Data not available | ~0.14 mg/mL |

Note: The solubility of pomalidomide can vary based on experimental conditions such as temperature and the method of determination (kinetic vs. thermodynamic).

Expected Influence of the PEG2-Acetic Acid Linker

The PEG linker is known to enhance the aqueous solubility of molecules.[4] The terminal carboxylic acid group will also contribute to solubility, particularly at pH values above its pKa, where it will be deprotonated and negatively charged. Therefore, it is anticipated that this compound will exhibit significantly greater aqueous solubility compared to pomalidomide, especially in neutral to basic aqueous buffers.

Stability

The chemical stability of this compound is critical for its storage, handling during PROTAC synthesis, and the in vivo stability of the resulting PROTAC. Degradation can lead to loss of activity and the formation of potentially toxic impurities.

Potential Degradation Pathways

Based on the structure of pomalidomide and related compounds, the following degradation pathways are of primary concern:

-

Hydrolysis: The glutarimide and phthalimide rings of the pomalidomide moiety are susceptible to hydrolysis, especially under basic conditions. The ester linkage within the PEG linker could also be a point of hydrolytic cleavage, although it is generally more stable.

-

Oxidation: The aromatic amine and other electron-rich portions of the molecule could be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products.

While specific stability data for this compound is limited, studies on pomalidomide have shown it to be relatively stable at high temperatures and under illumination, with some degradation observed under acidic and basic conditions.[5] The stability of pomalidomide-linker conjugates has been shown to be influenced by the point of linker attachment.[6]

Experimental Protocols

Detailed and validated experimental protocols are essential for accurately characterizing the solubility and stability of this compound. The following sections provide representative methodologies based on established practices for small molecules and PROTACs.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Solvents of interest (e.g., Phosphate Buffered Saline at pH 3.0, 5.0, 7.4, and 9.0; Ethanol; Methanol; Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

-

Analytical column (e.g., C18)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method.

-

Calculation: Determine the concentration of the dissolved compound in the original supernatant by back-calculating from the diluted sample concentration. This value represents the thermodynamic solubility.

Kinetic Solubility Assay (High-Throughput Method)

This method provides a rapid assessment of solubility from a DMSO stock solution.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound (10 mM stock in DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Serial Dilution: Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a fixed volume of the aqueous buffer to each well.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

-

Measurement:

-

Nephelometry: Measure the light scattering in each well. An increase in turbidity indicates precipitation. The highest concentration without significant turbidity is the kinetic solubility.

-

UV-Vis Spectroscopy after Filtration/Centrifugation: Alternatively, filter or centrifuge the plate to remove precipitate. Measure the absorbance of the supernatant and calculate the concentration using a standard curve.

-

Stability Indicating HPLC Method for Forced Degradation Studies

This method is used to separate the parent compound from its degradation products.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Analytical column (e.g., C18)

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and keep at room temperature or heat for a defined period.

-

Oxidation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

-

Sample Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating all major degradation products from the parent peak.

-

Data Analysis:

-

Calculate the percentage of degradation for each stress condition.

-

Use a PDA detector to check for peak purity of the parent compound.

-

If coupled with an MS detector, identify the mass of the major degradation products to propose degradation pathways.

-

Visualizations

Signaling Pathway of Pomalidomide-Mediated Protein Degradation

Caption: Pomalidomide-based PROTAC mechanism of action.

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Experimental Workflow for Stability Assessment

Caption: Workflow for forced degradation studies.

Conclusion

This compound is a vital component in the rational design of effective PROTAC degraders. A thorough understanding and characterization of its solubility and stability are paramount for successful drug development. While specific quantitative data for this molecule remains limited in publicly accessible literature, this guide provides a framework for its evaluation based on data from its parent compound and established analytical methodologies. The provided experimental protocols offer a starting point for researchers to generate the necessary data to inform formulation strategies, predict in vivo behavior, and ensure the overall quality and efficacy of their PROTAC candidates. As the field of targeted protein degradation continues to advance, the systematic physicochemical characterization of key building blocks like this compound will be indispensable.

References

- 1. This compound | CAS:2143097-05-4 | AxisPharm [axispharm.com]

- 2. biomedres.us [biomedres.us]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-PEG2-Acetic Acid: A Technical Guide to a Key PROTAC Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pomalidomide-PEG2-acetic acid, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a crucial building block, incorporating the E3 ubiquitin ligase-recruiting moiety, pomalidomide, connected to a two-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This guide details the discovery rationale, a plausible synthetic pathway, and the established mechanism of action for PROTACs utilizing this linker. Furthermore, it presents representative quantitative data on the efficacy of pomalidomide-based PROTACs and provides detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers with the necessary knowledge for the effective application of this compound in targeted protein degradation.

Discovery and Rationale for Use

This compound emerged from the rational design of PROTACs, a novel therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. Pomalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its incorporation into a PROTAC directs the CRBN machinery to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

The choice of a PEG2-acetic acid linker is deliberate and addresses several critical aspects of PROTAC design:

-

Solubility and Permeability : The hydrophilic nature of the polyethylene glycol (PEG) chain can enhance the overall solubility of the PROTAC molecule, which is often a challenge for these larger bifunctional compounds. Improved solubility can, in turn, positively impact cell permeability and oral absorption.[2][3]

-

Flexibility and Ternary Complex Formation : The PEG linker provides significant conformational flexibility.[2] This flexibility is crucial for allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase.[1][2]

-

Linker Length : The length of the linker is a critical parameter in PROTAC efficacy. A two-unit PEG chain offers a specific length that can be optimal for certain target protein-E3 ligase pairs, though the ideal linker length is often determined empirically for each new target.[4]

-

Synthetic Handle : The terminal carboxylic acid provides a convenient and versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, typically through an amide bond formation.[5]

Synthesis of this compound

The synthesis of this compound is generally achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-fluorothalidomide with an amino-PEG2-acetic acid linker.[5]

Synthesis of the Amino-PEG2-acetic acid Linker

The requisite linker, 2-(2-(2-aminoethoxy)ethoxy)acetic acid, can be synthesized from commercially available starting materials. One common route involves the conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol to an azide, followed by a Staudinger reaction to yield the amine.[6][]

Conjugation to Pomalidomide

The final step involves the SNAr reaction between 4-fluorothalidomide and the amino-PEG2-acetic acid linker. This reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs utilizing this compound function by inducing the targeted degradation of a protein of interest through the ubiquitin-proteasome system.

Caption: Mechanism of action for a pomalidomide-based PROTAC.

Quantitative Data

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for pomalidomide-based PROTACs targeting various proteins, illustrating the impact of linker composition on degradation efficiency.

Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| NC-1 | Non-covalent | 2.2 | 97 | Mino |

| RC-3 | Reversible covalent | 2.2 | 97 | Mino |

| IR-1 | Irreversible covalent | 2.2 | 97 | Mino |

| IR-2 | Irreversible covalent | 2.2 | 97 | Mino |

| Data synthesized from published literature.[8] |

Table 2: Pomalidomide-Based PROTACs Targeting Class I Histone Deacetylases (HDACs)

| PROTAC | Target | DC50 (µM) | Dmax (%) | Cell Line |

| PROTAC 7 | HDAC1 | 0.91 ± 0.02 | >50 | HCT116 |

| PROTAC 7 | HDAC3 | 0.64 ± 0.03 | >50 | HCT116 |

| PROTAC 9 | HDAC1 | 0.55 ± 0.18 | >50 | HCT116 |

| PROTAC 9 | HDAC3 | 0.53 ± 0.13 | >50 | HCT116 |

| PROTAC 22 | HDAC3 | 0.44 ± 0.03 | 77 | HCT116 |

| Data synthesized from published literature.[9] |

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via SNAr reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Pomalidomide-PEG2-acetic acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a crucial component in the design of many PROTACs.

The linker component of a PROTAC is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability. This document provides a detailed protocol for the synthesis of Pomalidomide-PEG2-acetic acid, a key building block for the development of pomalidomide-based PROTACs. This bifunctional molecule incorporates the pomalidomide E3 ligase ligand and a PEG linker with a terminal carboxylic acid, allowing for subsequent conjugation to a POI ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase. Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of this compound is a two-step process. The first step involves the N-alkylation of 4-aminopomalidomide with a protected PEG2-acid derivative. The second step is the deprotection of the carboxylic acid.

Step 1: Synthesis of tert-butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate

This procedure outlines the installation of the protected PEG2-acetic acid linker onto the pomalidomide core.

Materials:

-

4-aminopomalidomide

-

tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Flash chromatography system

Procedure:

-

To a solution of 4-aminopomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

-

Add a solution of tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at 80 °C for 16 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate.

Step 2: Synthesis of 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid

This procedure describes the deprotection of the tert-butyl ester to yield the final product.

Materials:

-

tert-butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in a mixture of DCM and TFA (1:1 v/v).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Co-evaporate the residue with toluene (3 x) to ensure complete removal of residual TFA.

-

The resulting solid, 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid, can be used in the next step without further purification.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Molar Equivalent | Product | Yield (%) | Purity (%) |

| 1 | 4-aminopomalidomide | 1.0 | tert-butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate | 60-75 | >95 |

| 2 | tert-butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate | 1.0 | 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid | >90 | >95 |

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Caption: Synthesis workflow for this compound.

Application in PROTAC Synthesis

This compound is a versatile building block for the synthesis of PROTACs. The terminal carboxylic acid can be activated and coupled with an amine-containing ligand for a protein of interest. Common coupling reagents include HATU, HBTU, or EDC in the presence of a non-nucleophilic base such as DIPEA. The modular nature of this synthetic approach allows for the rapid generation of a library of PROTACs with varying POI ligands for subsequent biological evaluation.

Application Notes and Protocols: Conjugation of Pomalidomide-PEG2-acetic acid to a Protein Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of Pomalidomide-PEG2-acetic acid to a target protein ligand. Pomalidomide is a potent immunomodulatory agent that functions as a molecular glue, recruiting target proteins to the E3 ubiquitin ligase Cereblon (CRBN) for subsequent proteasomal degradation. The inclusion of a PEG2 linker and a terminal acetic acid moiety allows for covalent attachment to protein ligands, a critical step in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), and other bioconjugates.

The primary method for this conjugation is the formation of a stable amide bond between the carboxylic acid of this compound and primary amine groups (the N-terminus or lysine side chains) on the protein ligand. This is most commonly achieved through a two-step reaction utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).

Principle of EDC/NHS-Mediated Conjugation

The conjugation process involves two key steps:

-

Activation of Carboxylic Acid: EDC activates the carboxyl group of this compound, forming a highly reactive but unstable O-acylisourea intermediate.

-

Formation of a Stable NHS Ester and Amide Bond Formation: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions. The NHS ester then readily reacts with a primary amine on the protein ligand to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound

-

Protein ligand of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Glycine

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction tubes

-

Standard laboratory equipment (pipettes, centrifuge, pH meter)

Protocol 1: Two-Step EDC/NHS Conjugation

This protocol is recommended to minimize protein-protein crosslinking.[3]

Step 1: Activation of this compound

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

-

Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute into the Activation Buffer to the desired concentration.

-

Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

In a reaction tube, combine the this compound solution with EDC and NHS/Sulfo-NHS. A common starting molar ratio is 1:10:25 (Pomalidomide-PEG2-acid : EDC : NHS).[4][5]

-

Incubate the reaction mixture at room temperature for 15-30 minutes.

Step 2: Conjugation to the Protein Ligand

-

Dissolve the protein ligand in Coupling Buffer.

-

Add the activated this compound solution from Step 1 to the protein solution. The molar ratio of the activated small molecule to the protein can be varied to achieve the desired drug-to-protein ratio.

-

Incubate the reaction at room temperature for 2 hours with gentle mixing.

Step 3: Quenching the Reaction

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

Step 4: Purification of the Conjugate

-

Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1]

Data Presentation: Reaction Parameters

| Parameter | Recommended Range | Notes |

| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups.[3] |

| Coupling pH | 7.2 - 8.0 | Favors the reaction of NHS esters with primary amines.[6] |

| Molar Ratio (Acid:EDC:NHS) | 1:10:25 (starting point) | Can be optimized to improve conjugation efficiency.[4][5] |

| Activation Time | 15 - 30 minutes | Sufficient for the formation of the NHS ester. |

| Coupling Time | 2 hours - overnight | Longer incubation times may increase conjugation but also risk protein degradation. |

| Temperature | Room Temperature | Can be performed at 4°C to minimize protein instability. |

Characterization of the Protein Conjugate

Thorough characterization is essential to confirm successful conjugation and determine the drug-to-protein ratio (DPR).

Protocol 2: Determination of Drug-to-Protein Ratio (DPR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity. Since Pomalidomide is a hydrophobic molecule, the retention time of the conjugate on a HIC column will increase with the number of attached this compound molecules.[7][8]

-

Equipment: HPLC system with a HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Procedure:

-

Inject the purified conjugate onto the HIC column equilibrated with Mobile Phase A.

-

Elute with a decreasing salt gradient (increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm (for the protein) and a wavelength corresponding to Pomalidomide absorbance.

-

-

Data Analysis:

-

Each peak in the chromatogram corresponds to a species with a different number of conjugated molecules.

-

Calculate the weighted average DPR using the following formula: DPR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100[9]

-

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, allowing for an accurate determination of the DPR.

-

Equipment: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Procedure:

-

Analyze the intact protein conjugate using a suitable ionization method (e.g., electrospray ionization).

-

Deconvolute the resulting mass spectrum to obtain the molecular weight of the different conjugated species.

-

-

Data Analysis:

Data Presentation: Characterization Summary

| Characterization Technique | Information Obtained | Typical Results |

| HIC-HPLC | Drug-to-Protein Ratio (DPR), distribution of conjugated species. | A series of peaks corresponding to DPR = 0, 1, 2, etc. A calculated average DPR (e.g., 3.7).[12] |

| Mass Spectrometry | Precise molecular weight of each conjugated species, confirmation of covalent modification. | Mass peaks corresponding to the protein + n * (mass of this compound). |

| SDS-PAGE | Apparent molecular weight shift, assessment of purity. | A shift in the band of the conjugated protein compared to the unconjugated protein. |

| UV-Vis Spectroscopy | Protein concentration and confirmation of conjugation (if the small molecule has a distinct absorbance). | An increase in absorbance at a wavelength specific to Pomalidomide. |

Stability Assessment

Conjugation can potentially affect the stability of the protein ligand. It is crucial to assess the stability of the final conjugate.

-

Thermal Stability: Differential Scanning Calorimetry (DSC) can be used to determine the melting temperature (Tm) of the conjugate compared to the unconjugated protein. A significant decrease in Tm may indicate destabilization.[13]

-

Aggregation: Dynamic Light Scattering (DLS) can monitor for the presence of aggregates in the conjugate solution over time and under stress conditions (e.g., elevated temperature).

Visualizations

Figure 1: Experimental workflow for the conjugation of this compound to a protein ligand.

Figure 2: Signaling pathway of Pomalidomide-mediated protein degradation.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Effects of localized interactions and surface properties on stability of protein-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. covachem.com [covachem.com]

- 5. scribd.com [scribd.com]

- 6. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. linseis.com [linseis.com]

Application Notes and Protocols for Pomalidomide-PEG2-acetic acid in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-PEG2-acetic acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This heterobifunctional molecule consists of pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, conjugated to a polyethylene glycol (PEG) linker with a terminal acetic acid group.[1][2][3][4][5] This functionalized linker allows for the straightforward synthesis of PROTACs by coupling with a ligand for a specific protein of interest (POI).[6][7]

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] This event-driven pharmacology offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.[8] Pomalidomide is a potent binder of CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, making it a frequently utilized E3 ligase recruiter in PROTAC design.[9][10] The PEG linker in this compound enhances the solubility and bioavailability of the resulting PROTAC molecule.[4][10][11]

These application notes provide a comprehensive experimental workflow for utilizing this compound in the synthesis and evaluation of PROTACs for targeted protein degradation.

Signaling Pathway of Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs hijack the cell's ubiquitin-proteasome system. The pomalidomide moiety binds to CRBN, the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[9][12] This binding event recruits the E3 ligase machinery. The other end of the PROTAC molecule simultaneously binds to the target protein. This proximity induces the formation of a ternary complex (POI-PROTAC-CRBN), facilitating the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[13][14] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[13][15]

Experimental Workflow

The evaluation of a novel PROTAC synthesized from this compound involves a systematic progression of experiments to confirm its mechanism of action and quantify its efficacy.

Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs

The efficacy of PROTACs is determined by their ability to degrade the target protein (quantified by DC50 and Dmax) and their effect on cell viability (IC50). The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins.

Table 1: Degradation Potency (DC50) and Maximal Degradation (Dmax) of Pomalidomide-Based PROTACs

| Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| PI3Kγ | MDA-MB-231 | PEG/Alkyl | 42.23 | 88.6 | [16] |

| mTOR | MDA-MB-231 | PEG/Alkyl | 45.4 | 74.9 | [16] |

| PI3Kα | MDA-MB-231 | PEG/Alkyl | 227.4 | 71.3 | [16] |

| PI3Kγ | THP-1 | PEG/Alkyl | 88.4 | >70 | [16] |

| HDAC1 | HCT116 | Benzamide-based | 910 | >50 | [17] |

| HDAC3 | HCT116 | Benzamide-based | 640 | >50 | [17] |

Note: Data is compiled from different studies and experimental conditions may vary.

Table 2: Anti-proliferative Activity (IC50) of Pomalidomide-Based PROTACs

| Target Protein | Cell Line | IC50 (nM) | Reference |

| PI3K/mTOR | OCI-AML3 | 44.3 | [16] |

| PI3K/mTOR | THP-1 | 48.3 | [16] |

| EGFRWT | Various | 100 - 3020 | [18] |

Note: Data is compiled from different studies and experimental conditions may vary.

Table 3: Binding Affinity of Pomalidomide to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |

| Pomalidomide | ~157 nM | 1.2 - 3 µM | Competitive Titration, TR-FRET | [12] |

| Lenalidomide | ~178 nM | 1.5 - 3 µM | Competitive Titration, TR-FRET | [12] |

| Thalidomide | ~250 nM | >10 µM | Competitive Titration | [1][12] |

Note: The addition of a linker, such as PEG2-acetic acid, may slightly alter the binding affinity.[1]

Experimental Protocols

Protein Degradation Assay via Western Blot

This protocol is used to quantify the degradation of the target protein following treatment with a pomalidomide-based PROTAC.

Materials:

-

Cell culture reagents and appropriate cell line

-

Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-